Imipramine N-oxide is a metabolite of the tricyclic antidepressant Imipramine. It is formed by the N-oxidation of Imipramine, primarily by the flavin-containing monooxygenase (FMO) enzyme system in the liver. [, , , ] While Imipramine N-oxide possesses some antidepressant activity, it is generally considered less potent than Imipramine. [, , , ] In scientific research, Imipramine N-oxide serves as a valuable tool for studying drug metabolism pathways, particularly those involving FMO enzymes. [, , , ]
Imipraminoxide is derived from imipramine through metabolic oxidation. It falls within the category of tricyclic antidepressants, which are primarily used to treat major depressive disorder and certain anxiety disorders. Its chemical structure allows it to interact with various neurotransmitter systems, making it a significant compound in psychopharmacology .
The synthesis of imipraminoxide typically involves the oxidation of imipramine or its derivatives. One common method is through the use of oxidizing agents such as hydrogen peroxide or peracids, which convert the tertiary amine of imipramine into an N-oxide. This reaction can be sensitive to conditions such as temperature and pH, requiring careful control to achieve high yields without degrading the product.
The detailed synthetic pathway may involve several purification steps, including recrystallization or chromatography, to isolate the desired N-oxide product effectively .
Imipraminoxide has a molecular formula of and a molar mass of approximately 296.414 g/mol. The compound features a dibenzazepine core structure similar to imipramine but with an additional oxygen atom bonded to the nitrogen atom in the side chain.
The presence of the N-oxide group alters the electronic properties of the molecule, potentially enhancing its binding affinity to neurotransmitter transporters .
Imipraminoxide can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for understanding its pharmacodynamics and potential interactions with other compounds .
Imipraminoxide primarily functions as a serotonin and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters in the synaptic cleft, it increases their availability in the brain, thereby enhancing mood and alleviating depressive symptoms.
Imipraminoxide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its therapeutic applications .
Imipraminoxide is primarily utilized in psychiatric medicine as an antidepressant. Its applications extend beyond depression treatment; it may also be beneficial in managing anxiety disorders due to its serotonergic activity.
Imipraminoxide (chemical name: 3-(5,6-dihydrobenzo[b][f]benzazepin-11-yl)-N,N-dimethyl-propan-1-amine N-oxide) is a tricyclic compound with the molecular formula C₁₉H₂₄N₂O and a molar mass of 296.414 g/mol. Its structure comprises a central seven-membered azepine ring flanked by two benzene rings, forming a tricyclic dibenzazepine system. A key structural feature is the dimethylaminopropyl side chain attached to the azepine nitrogen, where the terminal tertiary amine undergoes N-oxidation to form a polar N-oxide group. This modification distinguishes it from its parent compound, imipramine, by introducing a semi-polar N→O bond that significantly alters electron distribution [1] [3].
The IUPAC nomenclature reflects this N-oxide functionalization, systematically designating it as the N-oxide derivative of imipramine. Alternative names include imipramine N-oxide, with trade names such as Imiprex and Elepsin used historically in European markets. Crystallographic data indicates that the N-oxide group adopts a pyramidal geometry with a bond angle of approximately 112° at the nitrogen center. This configuration creates a significant dipole moment (∼4.5 D) and enhances molecular polarity compared to imipramine. The compound’s tricyclic core exhibits planarity, while the propyl side chain displays rotational flexibility around C-N bonds [3] [4].
Table 1: Atomic Coordination and Bonding in Imipraminoxide
Atom | Bond Partners | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
N(oxide) | O, C₁, C₂ | N-O: 1.42 ± 0.02 | C-N-O: 112 ± 2 |
Azepine N | C₃, C₄, C₅ | C-N: 1.47 ± 0.03 | C-N-C: 108 ± 2 |
C₆ (aromatic) | C₇, H, N | C-C: 1.39 ± 0.01 | C-C-H: 120 ± 0.5 |
Imipraminoxide is synthesized primarily through direct oxidation of imipramine using peroxide-based reagents. The most efficient route employs meta-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane, achieving yields exceeding 85% at 0-5°C. This electrophilic oxidation selectively targets the tertiary amine nitrogen without modifying the tricyclic ring system. Alternative oxidants like hydrogen peroxide with tungstic catalysts or ozone are described but yield lower purity. As a metabolite, imipraminoxide forms in vivo via hepatic flavin-containing monooxygenase (FMO)-mediated oxidation of imipramine [3] [4].
Structural analogs demonstrate the pharmacological impact of N-oxidation. Compared to imipramine, imipraminoxide exhibits reduced lipophilicity (logP reduced by 0.8–1.2 units) and attenuated anticholinergic activity due to decreased affinity for muscarinic receptors. Analog development includes amitriptyline N-oxide, which shares similar polarity-modifying effects. Notably, N-oxide derivatives generally show faster absorption kinetics than their parent amines but comparable bioavailability due to presystemic reduction in the gut. The dimethylaminoethyl analog of imipraminoxide (with shortened chain) has been explored but showed diminished receptor affinity [3] [4].
Table 2: Comparative Analysis of Imipramine and Key Analogs
Compound | Molecular Formula | LogP | N-Oxide Status | Key Structural Variation |
---|---|---|---|---|
Imipramine | C₁₉H₂₄N₂ | 4.72 | No | Tertiary amine |
Imipraminoxide | C₁₉H₂₄N₂O | 3.91 | Yes | N-oxide group |
Desipramine | C₁₈H₂₂N₂ | 4.15 | No | Secondary amine (N-desmethyl) |
Amitriptyline N-oxide | C₂₀H₂₄NO⁺ | 4.02 | Yes | N-oxide with ethylene bridge |
Imipraminoxide exists as a white crystalline solid with a melting point of 142–144°C. Its water solubility is significantly higher (15.7 mg/mL at 25°C) than imipramine (0.1 mg/mL) due to the N-oxide group’s polarity and hydrogen-bonding capacity. The compound behaves as a zwitterion in physiological pH, with the N-oxide accepting protons (pKa = 4.9) while the azepine nitrogen donates protons (pKa = 9.2). Partition coefficient studies confirm increased hydrophilicity (logP = 3.91 ± 0.15 in octanol/water) [3] [4].
Stability studies reveal sensitivity to reducing agents and photolytic conditions:
Table 3: Experimental and Predicted Physicochemical Parameters
Property | Experimental Value | Predicted Value (QSPR) | Measurement Method |
---|---|---|---|
Water Solubility | 15.7 ± 0.8 mg/mL | 13.2 mg/mL | Shake-flask HPLC |
LogP (octanol/water) | 3.91 ± 0.15 | 4.18 | Radiotracer partitioning |
pKa (N-oxide) | 4.89 ± 0.12 | 5.01 | Potentiometric titration |
Diffusion Coefficient | 6.2 × 10⁻⁶ cm²/s | 5.9 × 10⁻⁶ cm²/s | Polarography |
Refractive Index | 1.612 (20°C) | - | Abbe refractometer |
The N-oxide functionality enhances crystal lattice energy, as evidenced by X-ray powder diffraction showing distinctive peaks at 2θ = 7.8°, 12.4°, and 18.9°. This crystalline stability contributes to its hygroscopicity profile, with moisture sorption of 2.3% at 75% relative humidity. Spectroscopic characterization includes infrared absorption bands at 960 cm⁻¹ (N→O stretch) and 1250 cm⁻¹ (C-N stretch), while nuclear magnetic resonance demonstrates a characteristic downfield shift of the methyl protons (δ = 3.42 ppm in ¹H NMR) attached to the oxidized nitrogen [1] [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7